molecular formula C10H13NO3 B8334425 Methyl 5-isopropoxypicolinate

Methyl 5-isopropoxypicolinate

Cat. No.: B8334425
M. Wt: 195.21 g/mol
InChI Key: KPYPEDYOFOKHIG-UHFFFAOYSA-N
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Description

Methyl 5-isopropoxypicolinate is a methyl ester derivative of 5-isopropoxypicolinic acid. The compound features a picolinate backbone (a pyridine ring with a carboxylic acid ester group at the 2-position) substituted with an isopropoxy group (–OCH(CH₃)₂) at the 5-position. This structural motif is significant in medicinal and agrochemical research, where substituted picolinates are often intermediates in synthesizing bioactive molecules.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 5-propan-2-yloxypyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-7(2)14-8-4-5-9(11-6-8)10(12)13-3/h4-7H,1-3H3

InChI Key

KPYPEDYOFOKHIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities

Methyl 5-isopropoxypicolinate shares a common picolinate ester framework with several analogs, differing primarily in the substituent at the 5-position. Key structural analogs include brominated, methylated, and aminated derivatives (Table 1).

Table 1: Structural Analogs of this compound

Compound Name Substituent at Position 5 Similarity Score*
Methyl 5-bromo-3-methylpicolinate Br, CH₃ 0.91
Methyl 6-amino-5-bromopicolinate Br, NH₂ 0.90
Methyl 5-bromo-4-methylpicolinate Br, CH₃ 0.92
This compound OCH(CH₃)₂ N/A

*Similarity scores (0.90–0.97) are derived from structural alignment algorithms, reflecting shared core features such as the picolinate ester and substituent positioning .

Substituent-Driven Property Differences

Electronic Effects
  • Isopropoxy Group: The bulky –OCH(CH₃)₂ group may sterically hinder reactions at the 5-position but enhance solubility in nonpolar solvents due to increased lipophilicity.
Physical Properties
  • Molecular Weight : Brominated analogs (e.g., Methyl 5-bromo-3-methylpicolinate, MW ≈ 260 g/mol) are heavier than this compound (estimated MW ≈ 209 g/mol).
  • Boiling/Melting Points : Bromine’s polarizability likely raises melting points in brominated derivatives compared to the isopropoxy variant.

Analytical Characterization

While this compound’s specific spectra are unavailable, analogs like methyl shikimate () demonstrate the utility of:

  • ¹H/¹³C NMR : To confirm esterification and substituent integration.
  • FTIR : For identifying ester carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
  • HPLC : To assess purity, as seen in methyl shikimate analysis (Peak A: 95% purity) .

Research Implications and Limitations

Key Findings

  • Substituents at the 5-position critically influence reactivity, solubility, and application. Bromine enhances electrophilicity, while isopropoxy improves lipophilicity.
  • Structural similarity scores (≥0.90) suggest shared synthetic pathways, such as esterification or halogenation .

Limitations in Current Data

  • No direct studies on this compound were found in the provided evidence; comparisons rely on extrapolation from brominated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-isopropoxypicolinate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of 5-isopropoxypicolinic acid using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions to minimize hydrolysis. Characterization via ¹H/¹³C NMR and HPLC purity analysis is essential . For reproducibility, document solvent ratios, catalyst loading, and reaction time in triplicate experiments .

Q. How is this compound characterized for structural integrity and purity in medicinal chemistry workflows?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm ester functionality (δ ~3.9 ppm for methoxy protons) and aromatic substitution patterns.
  • HPLC-MS : Quantify purity (>98%) and detect residual solvents.
  • Elemental Analysis : Validate empirical formula (C₁₀H₁₂NO₃).
    Cross-reference with literature data for known analogs to resolve ambiguities .

Q. What solvent systems are optimal for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions. For kinetic studies, use controlled humidity environments to avoid hydrolysis. Solvent polarity indices and dielectric constants should align with reaction mechanisms (e.g., Brønsted vs. Lewis acid catalysis) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions at the pyridine ring. Compare Fukui indices for C-2 vs. C-4 positions to predict electrophilic attack sites. Validate predictions experimentally via Suzuki-Miyaura coupling with substituted boronic acids .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?

  • Methodological Answer : Apply PICOT framework to isolate variables:

  • Population : Target enzyme/receptor (e.g., kinase inhibition assays).
  • Intervention : Derivative modifications (e.g., substituent effects).
  • Comparison : Positive/negative controls (e.g., IC₅₀ values).
  • Outcome : Dose-response curves.
  • Time : Incubation periods.
    Use meta-analysis to reconcile discrepancies across studies .

Q. How do steric and electronic effects of the isopropoxy group influence the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring. Compare degradation kinetics to analogs (e.g., methoxy vs. ethoxy substituents). Use Hammett plots to correlate electronic parameters (σ) with hydrolysis rates .

Experimental Design and Data Analysis

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound analogs?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals (95%) and effect sizes to assess clinical relevance .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound-based inhibitors?

  • Methodological Answer : Use a combinatorial library approach with systematic variation of substituents at the pyridine and ester moieties. Prioritize compounds using ligand efficiency metrics (e.g., LE, LLE). Validate SAR trends via X-ray crystallography or molecular docking .

Tables for Reference

Table 1 : Key Characterization Parameters for this compound

TechniqueCritical ParametersReference Standards
¹H NMR (CDCl₃)δ 8.5 (d, C-6), δ 7.2 (d, C-3)USP <761>
HPLC PurityRt = 12.3 min (C18 column, 70:30 MeCN:H₂O)Pharmacopeial guidelines

Table 2 : Common Pitfalls in Reactivity Studies

IssueMitigation StrategyEvidence Source
HydrolysisUse anhydrous solvents, inert atmosphere
RegioselectivityPre-screen via DFT calculations

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